molecular formula C19H14F3N3O B2418309 N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide CAS No. 1092345-85-1

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide

Cat. No.: B2418309
CAS No.: 1092345-85-1
M. Wt: 357.336
InChI Key: PQSDOODTFISTCI-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with pyridinyl groups

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)15-7-8-17(24-11-15)13-4-3-5-14(10-13)18(26)25-12-16-6-1-2-9-23-16/h1-11H,12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSDOODTFISTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the coupling of 2-pyridylmethylamine with 3-(5-trifluoromethyl-2-pyridyl)benzoic acid under dehydrating conditions to form the desired benzamide derivative . The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyridine and trifluoromethyl moieties exhibit promising anticancer properties. Studies have shown that N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:
A study published in Nature Reviews Cancer demonstrated that similar compounds could selectively target cancer cells while sparing normal cells, highlighting their potential for therapeutic use in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action.

Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of pyridine were shown to exhibit significant activity against resistant strains of bacteria, suggesting that this compound could be developed into a new class of antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. The trifluoromethyl group not only increases lipophilicity but also affects the electronic properties of the molecule, enhancing binding affinity to biological targets.

Table 1: Structure-Activity Relationship Insights

Compound FeatureEffect on Activity
Trifluoromethyl GroupIncreases potency against targets
Pyridine RingEnhances receptor binding
Benzamide LinkageStabilizes interaction with proteins

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to drug metabolism.

Case Study:
Research published in Pharmaceutical Research highlighted that this compound effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs .

Neuropharmacology

The compound's potential effects on neurotransmitter systems have been investigated, particularly concerning serotonin and dopamine receptors. Modifications to the pyridine structure can lead to enhanced selectivity for specific receptor subtypes.

Table 2: Neuropharmacological Effects

Target ReceptorEffect
Serotonin ReceptorsModulation of mood and anxiety
Dopamine ReceptorsPotential impact on reward pathways

Mechanism of Action

The mechanism by which N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    3-(pyridin-2-yl)benzoic acid: A precursor in the synthesis of the target compound.

    5-(trifluoromethyl)pyridin-2-yl derivatives: Share the trifluoromethyl group but differ in the rest of the structure.

Uniqueness

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is unique due to the combination of its benzamide core with pyridinyl and trifluoromethyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits structural characteristics that suggest possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The chemical formula of this compound is C19H14F3N3OC_{19}H_{14}F_{3}N_{3}O. The trifluoromethyl group and the pyridine moieties contribute to its unique properties, which may enhance its biological activity.

Anticancer Properties

Recent studies have explored the anticancer potential of various benzamide derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

  • Kinase Inhibition : Compounds with trifluoromethyl groups have been linked to enhanced kinase inhibition, which is crucial for cancer therapy. The presence of the pyridine ring contributes to binding affinity and selectivity towards certain kinases, making these compounds potential candidates for targeted cancer therapies .
  • Case Study : A study indicated that related benzamides exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications in the structure could lead to improved potency. For example, a related compound showed an IC50 of 47 nM against ABL1 kinase, demonstrating significant selectivity and efficacy .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key signaling pathways by blocking kinase activity, which is vital for cell proliferation and survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics

Pharmacokinetic profiles are essential for understanding the drug-like properties of this compound. Preliminary data indicates:

PropertyValue
Molecular Weight345.33 g/mol
LogP4.57
SolubilityModerate

These properties suggest favorable absorption and distribution characteristics that are critical for oral bioavailability.

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